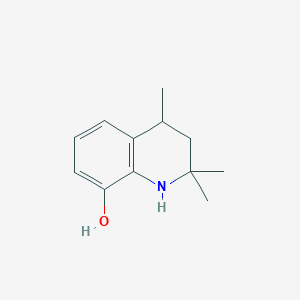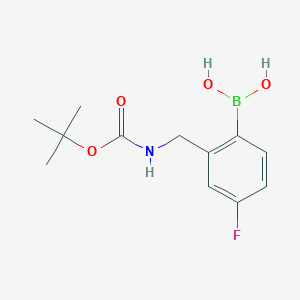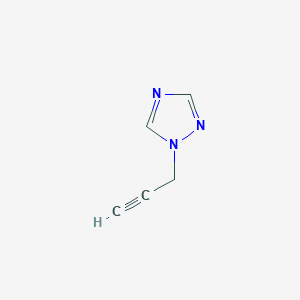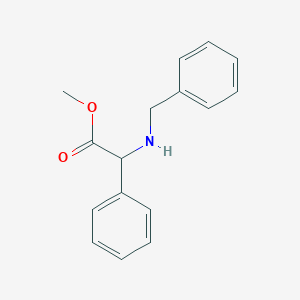
(4-aminophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone
概要
説明
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from basic aromatic building blocks. For instance, the synthesis of 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone is achieved by condensation of 3-fluorobenzoic acid with a precursor that is prepared from 2,6-difluorobenzonitrile through amination and cyclization steps . This suggests that the synthesis of (4-aminophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone could potentially follow a similar pathway, involving the condensation of appropriate precursors.
Molecular Structure Analysis
The molecular structure of the synthesized compounds is confirmed using single crystal X-ray diffraction . This technique allows for the precise determination of the three-dimensional arrangement of atoms within a crystal. Density functional theory (DFT) calculations are also employed to optimize the structure and interpret vibrational spectra . These methods could be applied to (4-aminophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone to gain insights into its molecular geometry and electronic structure.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are characterized using spectroscopic methods such as UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry . Theoretical calculations, including DFT, provide additional information on bonding features, vibrational wave numbers, and the influence of substituents on the molecule's properties . The HOMO-LUMO energy gap is used to explain the thermodynamic stability and reactivity of the compounds . These techniques and analyses would be relevant for studying the physical and chemical properties of (4-aminophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone.
科学的研究の応用
Anticancer and Antitumor Activity
Several derivatives of quinoline and similar compounds have shown potential in anticancer and antitumor applications. For instance, 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone demonstrated distinct inhibition on the proliferation of A549, BGC-823, and HepG-2 cancer cell lines, suggesting its potential as an antitumor agent (Tang & Fu, 2018).
Neurodegenerative Diseases
Compounds derived from quinoline structures have been explored for their relevance in neurodegenerative diseases. For example, [11C]HG-10-102-01, a compound related to the structural framework of "(4-aminophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone", was synthesized for potential PET imaging of LRRK2 enzyme in Parkinson's disease, showcasing its application in neuroimaging and diagnostics (Wang et al., 2017).
Organic Light-Emitting Diodes (OLEDs)
Research on Ir(III) complexes based on aryl(6-arylpyridin-3-yl)methanone ligands indicated their utility in fabricating efficient red-emission OLEDs, pointing towards the material science application of such compounds (Kang et al., 2011).
Antioxidant Properties
Derivatives of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone, structurally related to "(4-aminophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone", have shown effective antioxidant power, making them promising candidates for developing new antioxidant agents (Çetinkaya et al., 2012).
Optically Active Materials
Optically active polyimides synthesized from diamines related to "(4-aminophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone" demonstrated potential in creating materials with low dielectric constants, suitable for electronic applications (Sadhasivam & Muthusamy, 2016).
特性
IUPAC Name |
(4-aminophenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c17-14-9-7-13(8-10-14)16(19)18-11-3-5-12-4-1-2-6-15(12)18/h1-2,4,6-10H,3,5,11,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYCNMIZJOEZLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90388086 | |
| Record name | (4-Aminophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90388086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-aminophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone | |
CAS RN |
137975-18-9 | |
| Record name | (4-Aminophenyl)(3,4-dihydro-1(2H)-quinolinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137975-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Aminophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90388086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273996.png)








